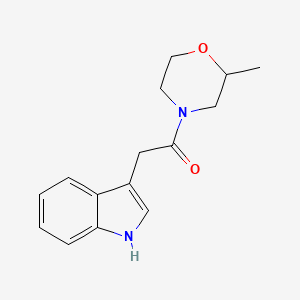
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound is also known as IMME or 2-MeO-IMME and is a derivative of indole, a heterocyclic aromatic organic compound.
Wirkmechanismus
The exact mechanism of action of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-oxidant properties, which can help to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its anti-cancer properties. This compound has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-inflammatory and anti-oxidant properties, which can be useful in the study of various inflammatory and oxidative stress-related diseases.
One limitation of using 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone. One area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, more research is needed to determine the safety and toxicity of this compound at different concentrations and in different experimental settings.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone involves the reaction of indole-3-carboxaldehyde with 2-methylmorpholine N-oxide in the presence of a catalyst. This reaction yields the desired product, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone, in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-10-17(6-7-19-11)15(18)8-12-9-16-14-5-3-2-4-13(12)14/h2-5,9,11,16H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRBJCGSERQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
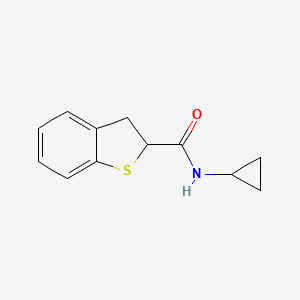
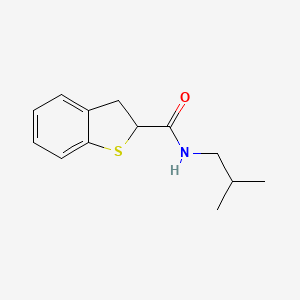
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
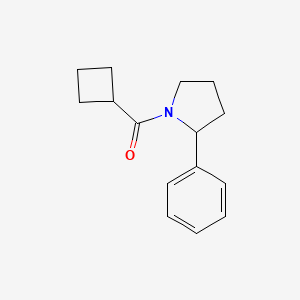
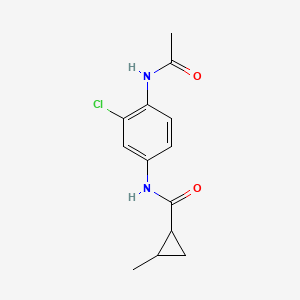

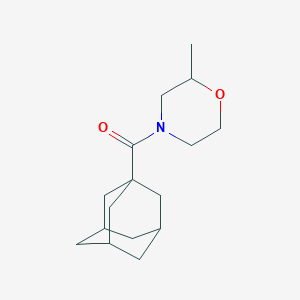



![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
